4-methoxy-3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
説明
特性
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S2/c1-15-11-18(12-16(2)20(15)26-4)28(24,25)21-13-19(17-5-10-27-14-17)23-8-6-22(3)7-9-23/h5,10-12,14,19,21H,6-9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCPBBQWOOWDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Methoxy-3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, with the CAS number 946221-68-7, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 423.6 g/mol
- Structure : The compound features a benzenesulfonamide core with methoxy and dimethyl substitutions, as well as a piperazine and thiophene moiety contributing to its pharmacological profile.
Research indicates that compounds similar to 4-methoxy-3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides function as inhibitors of carbonic anhydrases, which play a crucial role in various physiological processes including respiration and acid-base balance.
- Anticancer Properties : The compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspases, similar to other compounds in its class .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, potentially affecting bacterial folic acid synthesis.
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines. Table 1 summarizes the findings from recent studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 10.38 | Caspase activation |
| A549 (Lung Cancer) | 0.11 | Microtubule destabilization |
The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
Study on MCF-7 Cells
A study evaluating the effect of this compound on MCF-7 breast cancer cells revealed that it significantly increased p53 expression levels and led to caspase-3 activation, indicating its role in promoting apoptotic cell death . Flow cytometry results confirmed that the compound acts in a dose-dependent manner.
Broad-Spectrum Anticancer Screening
In broader anticancer screenings conducted by the National Cancer Institute (NCI), compounds structurally related to this sulfonamide exhibited effective growth inhibition across various cancer types, suggesting potential for further clinical development .
類似化合物との比較
Comparison with Structurally Related Compounds
Structural Analogues in Sulfonamide Derivatives
Substituent Variations on the Benzene Ring
- N-(4-Methoxyphenyl)benzenesulfonamide (): Simplifies the structure with a single methoxy group and lacks the piperazine-thiophene side chain. Its crystal structure and bioactivity studies highlight the role of sulfonamide groups in hydrogen bonding and solubility .
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): Replace the piperazine-thiophene chain with triazole-thione and difluorophenyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) .
Heterocyclic Modifications
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (): Shares the piperazine and thiophene motifs but replaces the sulfonamide with a pentanamide linker. Such modifications influence lipophilicity and target binding .
- S-Alkylated 1,2,4-triazoles (): Feature triazole cores instead of piperazine, with halogenated aryl groups. These derivatives demonstrate antibacterial activity, emphasizing the importance of heterocycles in bioactivity .
Advanced Functionalization
- The fluorine substituents in these compounds improve metabolic stability .
Table 2: Spectroscopic Signatures
Pharmacological and Physicochemical Properties
- Solubility and Stability : The thiophene and piperazine groups in the target compound likely enhance solubility in polar solvents compared to purely aromatic sulfonamides (e.g., ). However, methyl groups may increase lipophilicity .
- Bioactivity : Compounds with triazole-thione moieties () show antibacterial activity, while pyrazolo-pyrimidine derivatives () target kinases. The target compound’s bioactivity remains speculative but could align with dopamine receptor modulation, given structural similarities to piperazine-containing antipsychotics .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves:
- Stepwise functionalization : Sulfonamide formation via reaction of 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with the amine precursor (2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine) under anhydrous conditions, using triethylamine as a base .
- Solvent selection : Dichloromethane or dimethylformamide (DMF) enhances solubility and reaction rates .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for nucleophilic substitution steps to minimize side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate sulfonation by increasing electrophilicity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol improve purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.5 ppm) and confirms sulfonamide linkage .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
- IR spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Basic: How do researchers initially evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test binding affinity to carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays .
- Cellular assays : Measure cytotoxicity (via MTT assay) and target engagement (e.g., Western blotting for downstream signaling proteins) .
- Dose-response curves : Determine IC₅₀ values in enzyme/subcellular models to establish potency .
Advanced: What computational strategies are effective in predicting binding modes and optimizing interactions with target enzymes?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding poses of the sulfonamide group with CA-II/CA-IX active sites, focusing on Zn²⁺ coordination and hydrophobic interactions .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to validate binding .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies for critical residues (e.g., Thr199 in CA-II) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Methodological Answer:
- Substituent modulation : Compare activity of derivatives with varied substituents (e.g., replacing 4-methylpiperazine with morpholine or altering thiophene position) .
- Pharmacophore mapping : Identify essential groups (e.g., sulfonamide, thiophene) using software like Schrödinger’s Phase .
| Substituent Modification | Impact on CA-II IC₅₀ (nM) | Reference |
|---|---|---|
| 4-Methylpiperazine | 8.2 ± 0.3 | |
| Morpholine | 12.5 ± 1.1 | |
| Thiophene-2-yl vs. 3-yl | 3-fold selectivity for CA-IX |
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo solubility?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve bioavailability .
- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity while retaining potency .
- Salt formation : Prepare hydrochloride salts of the piperazine moiety to enhance aqueous solubility .
Advanced: What experimental designs minimize polymorphism issues during crystallization?
Methodological Answer:
- Solvent screening : Test crystallization from ethanol, acetone, or acetonitrile to identify conditions favoring single polymorphs .
- Seeding techniques : Introduce seeds of the desired polymorph during cooling crystallization .
- PAT tools : Use in-situ Raman spectroscopy to monitor polymorph formation in real time .
Advanced: How can metabolic stability be assessed to improve pharmacokinetic profiles?
Methodological Answer:
- Liver microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .
- CYP inhibition screening : Test for interactions with CYP3A4/2D6 using fluorogenic substrates .
- Stability in biological matrices : Measure half-life in plasma (e.g., rat plasma at 37°C) .
Advanced: What strategies identify synergistic effects when combined with other therapeutics?
Methodological Answer:
- Combinatorial screening (High-throughput) : Test efficacy in 2D/3D cell models (e.g., spheroids) with standard chemotherapeutics (e.g., cisplatin) .
- Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) .
- Transcriptomics : Profile gene expression changes (RNA-seq) to uncover synergistic pathways .
Advanced: How can green chemistry principles be applied to improve the sustainability of synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
